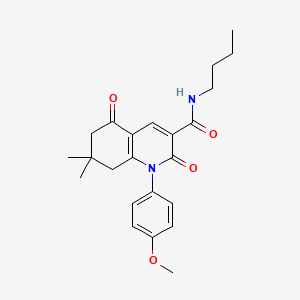![molecular formula C18H29NO B5201314 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine, commonly known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central nervous system. DMPP has been widely used in scientific research to study the mechanism of action of the nicotinic acetylcholine receptor and its potential therapeutic applications.
Mécanisme D'action
DMPP acts as an agonist of the nicotinic acetylcholine receptor by binding to the receptor and activating it. The nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to cations such as sodium, potassium, and calcium. Activation of the receptor leads to the influx of these cations, which depolarizes the cell membrane and triggers downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, enhancement of learning and memory, and regulation of motor control. DMPP has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in scientific research, including its potency and selectivity for the nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, DMPP also has some limitations, including its potential toxicity at high concentrations and its limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research involving DMPP, including the development of more potent and selective agonists of the nicotinic acetylcholine receptor, the investigation of the effects of DMPP on other physiological systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of DMPP and its potential side effects.
Méthodes De Synthèse
The synthesis of DMPP involves the reaction of 3,5-dimethylphenol with 1-bromopentane to form 5-(3,5-dimethylphenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a catalyst to yield 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine. The overall synthesis of DMPP is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
DMPP has been widely used in scientific research to study the mechanisms of action of the nicotinic acetylcholine receptor and its potential therapeutic applications. DMPP is a potent and selective agonist of the nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including synaptic transmission, learning and memory, and motor control.
Propriétés
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-13-17(2)15-18(14-16)20-12-8-4-7-11-19-9-5-3-6-10-19/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCUCJNPPZZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)

![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
